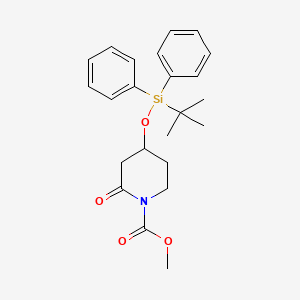
4,4'-Methylenebis(2-ethylcyclohexanamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2-ethylcyclohexanamine) is an alicyclic diamine compound. It is known for its applications in the production of polyamides and epoxy resins due to its high chemical resistance and thermal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethylcyclohexanamine) typically involves the reaction of 2-ethylcyclohexanone with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-ethylcyclohexanamine) is scaled up using similar synthetic routes. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
化学反应分析
Types of Reactions
4,4’-Methylenebis(2-ethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
科学研究应用
4,4’-Methylenebis(2-ethylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamides and epoxy resins.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 4,4’-Methylenebis(2-ethylcyclohexanamine) involves its ability to form stable chemical bonds with other molecules. This property is exploited in the synthesis of polymers, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting materials .
相似化合物的比较
Similar Compounds
- 4,4’-Methylenebis(2-methylcyclohexylamine)
- Isophoronediamine
- 1,3-Cyclohexanebis(methylamine)
Uniqueness
4,4’-Methylenebis(2-ethylcyclohexanamine) is unique due to its higher chemical resistance and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring durable and heat-resistant materials .
属性
分子式 |
C17H34N2 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC 名称 |
4-[(4-amino-3-ethylcyclohexyl)methyl]-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C17H34N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h12-17H,3-11,18-19H2,1-2H3 |
InChI 键 |
HCJLTNJVGXHKTN-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(CCC1N)CC2CCC(C(C2)CC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)

![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)



